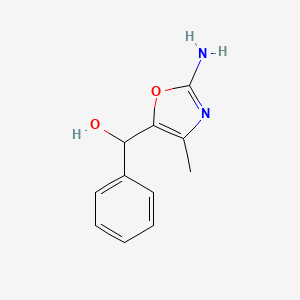

(2-Amino-4-methyl-1,3-oxazol-5-yl)(phenyl)methanol

CAS No.: 113304-36-2

Cat. No.: VC4646370

Molecular Formula: C11H12N2O2

Molecular Weight: 204.229

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 113304-36-2 |

|---|---|

| Molecular Formula | C11H12N2O2 |

| Molecular Weight | 204.229 |

| IUPAC Name | (2-amino-4-methyl-1,3-oxazol-5-yl)-phenylmethanol |

| Standard InChI | InChI=1S/C11H12N2O2/c1-7-10(15-11(12)13-7)9(14)8-5-3-2-4-6-8/h2-6,9,14H,1H3,(H2,12,13) |

| Standard InChI Key | FASVISFMVZDJNP-UHFFFAOYSA-N |

| SMILES | CC1=C(OC(=N1)N)C(C2=CC=CC=C2)O |

Introduction

(2-Amino-4-methyl-1,3-oxazol-5-yl)(phenyl)methanol is an organic compound with the molecular formula C11H12N2O2 and a molecular weight of 204.22 g/mol. It is a derivative of oxazole, a five-membered heterocyclic aromatic ring containing oxygen and nitrogen atoms. The compound features both an amino group and a hydroxymethyl group attached to the oxazole ring, as well as a phenyl group.

This compound has potential applications in medicinal chemistry due to its structural complexity and functional groups, which enable it to participate in various chemical reactions and biological interactions.

Synthesis of the Compound

The synthesis of (2-Amino-4-methyl-1,3-oxazol-5-yl)(phenyl)methanol typically involves cyclization reactions that form the oxazole ring, followed by functionalization steps to introduce the amino, methyl, and hydroxymethyl groups. A general synthetic pathway includes:

-

Starting with a precursor such as an α-hydroxy ketone or α-hydroxy acid.

-

Cyclization using reagents like ammonium salts or amides to form the oxazole core.

-

Functionalization of the oxazole ring to attach the phenylmethanol group.

Applications in Medicinal Chemistry

Due to its functional groups and heterocyclic structure, (2-Amino-4-methyl-1,3-oxazol-5-yl)(phenyl)methanol has been studied for its potential biological activities:

-

Antimicrobial Properties: The oxazole moiety is known for its antimicrobial activity against bacterial and fungal strains.

-

Drug Design: The compound’s structural features make it a candidate for designing enzyme inhibitors or receptor modulators.

-

Biological Activity Studies:

-

The amino group enhances hydrogen bonding with biological targets.

-

The hydroxymethyl group increases solubility and reactivity.

-

Table 2: Spectroscopic Data

| Technique | Observations |

|---|---|

| NMR (¹H) | Signals corresponding to aromatic protons (phenyl), hydroxymethyl (-CH₂OH), and methyl (-CH₃) groups. |

| IR Spectroscopy | Peaks for -NH₂ (3300–3500 cm⁻¹), -OH (3200–3600 cm⁻¹), and C=N stretching (1600–1700 cm⁻¹). |

| Mass Spectrometry | Molecular ion peak at m/z = 204 confirming molecular weight. |

Potential Research Directions

Given its structural features, future research on (2-Amino-4-methyl-1,3-oxazol-5-yl)(phenyl)methanol could focus on:

-

Biological Activity Screening:

-

Testing for anticancer, antiviral, or anti-inflammatory properties.

-

Evaluating enzyme inhibition potential.

-

-

Derivatives Development:

-

Modifying substituents on the oxazole ring to enhance activity or selectivity.

-

-

Computational Studies:

-

Molecular docking studies to predict binding affinity with biological targets.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume